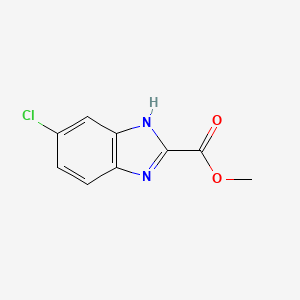
17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) is a synthetic derivative of 17-hydroxyprogesterone, a naturally occurring steroid hormone. This compound is primarily used in the development and validation of analytical methods, quality control applications, and commercial production of progesterone . It is identified by the CAS number 70410-76-3 .
Métodos De Preparación
The synthesis of 17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) involves the reaction of 17-hydroxyprogesterone with ethylene glycol under acidic conditions to form the cyclic acetal. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone, using reagents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetal group can be hydrolyzed back to the original ketone under acidic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like p-toluenesulfonic acid, and reducing agents like LiAlH4. Major products formed from these reactions include various derivatives of 17-hydroxyprogesterone, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) has several scientific research applications:
Biology: Employed in studies related to steroid hormone biosynthesis and metabolism.
Medicine: Utilized in the quality control of pharmaceutical products containing progesterone.
Industry: Applied in the commercial production of progesterone and related compounds.
Mecanismo De Acción
The mechanism of action of 17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) involves its conversion back to 17-hydroxyprogesterone under physiological conditions. This conversion allows it to participate in the biosynthesis of cortisol and other steroid hormones. The molecular targets include enzymes such as 21-hydroxylase and 11β-hydroxylase, which are involved in the steroidogenesis pathway .
Comparación Con Compuestos Similares
17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) can be compared with other similar compounds such as:
17-Hydroxyprogesterone: The parent compound, which is a naturally occurring steroid hormone involved in cortisol biosynthesis.
Hydroxyprogesterone Caproate: A synthetic derivative used for the prevention of preterm births.
Medroxyprogesterone Acetate: Another synthetic progestin used in hormone replacement therapy and contraception.
The uniqueness of 17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) lies in its specific application in analytical method development and quality control, making it a valuable tool in pharmaceutical research and production .
Propiedades
Número CAS |
70410-76-3 |
|---|---|
Fórmula molecular |
C23H34O4 |
Peso molecular |
374.521 |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H34O4/c1-20-9-6-16(24)14-15(20)4-5-17-18(20)7-10-21(2)19(17)8-11-23(21,25)22(3)26-12-13-27-22/h14,17-19,25H,4-13H2,1-3H3/t17-,18+,19+,20+,21+,23-/m1/s1 |
Clave InChI |
YQMWPAPMNLYRJI-ZFBQMQJZSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C5(OCCO5)C)O)C |
Sinónimos |
17-Hydroxypregn-4-ene-3,20-dione Cyclic 20-(Ethylene Acetal); 17-Hydroxypregn-4-ene-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


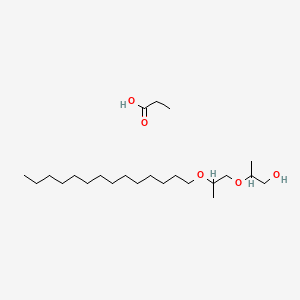
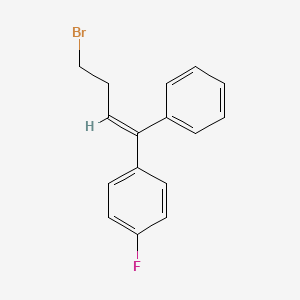
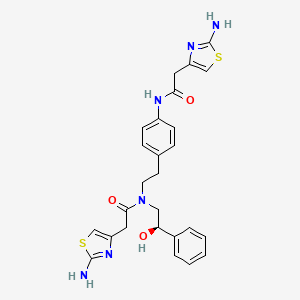
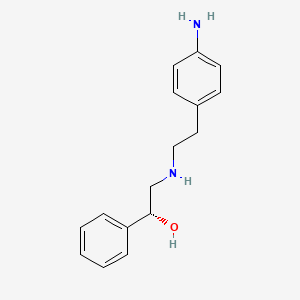

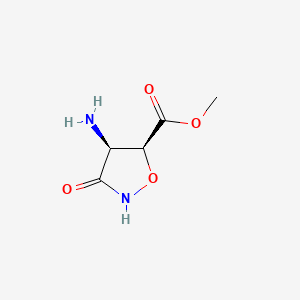
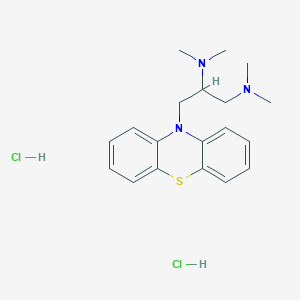
![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)

